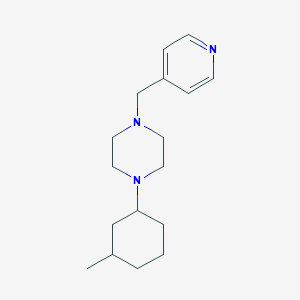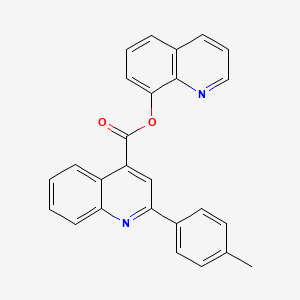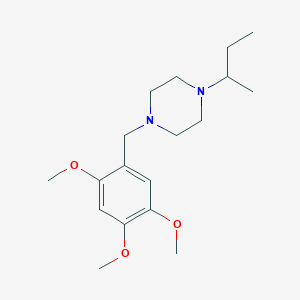![molecular formula C24H24N4O6 B10883405 N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxybenzoyl group, and a hydrazino carbonyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxybenzoyl Hydrazine: This step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions to form 4-methoxybenzoyl hydrazine.
Coupling with Propyl Isocyanate: The 4-methoxybenzoyl hydrazine is then reacted with propyl isocyanate to form the intermediate compound.
Formation of the Final Product: The intermediate is further reacted with 2-furoyl chloride in the presence of a base such as triethylamine to yield the final product, N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydrazino carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(2-{[(1-{[2-(4-METHYLPHENOXY)ACETYL]HYDRAZINO}CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Similar structure but with a methylphenoxy group instead of a methoxybenzoyl group.
N~2~-(2-{[(1-{[2-(4-CHLOROBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Contains a chlorobenzoyl group instead of a methoxybenzoyl group.
Uniqueness
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is unique due to the presence of the methoxybenzoyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This uniqueness can lead to distinct biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C24H24N4O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O6/c1-3-18(23(31)28-27-21(29)15-10-12-16(33-2)13-11-15)25-22(30)17-7-4-5-8-19(17)26-24(32)20-9-6-14-34-20/h4-14,18H,3H2,1-2H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |
Clave InChI |
LOBDOQXYKAHAON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)


![1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10883352.png)


![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B10883368.png)
![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883376.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10883381.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B10883396.png)
![4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide](/img/structure/B10883399.png)
![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
